What is the exact chemical structure of 3-[(1-Methylethoxy)methyl]heptane
What is the exact chemical structure of 3-[(1-Methylethoxy)methyl]heptane
An In-Depth Technical Guide to 3-[(1-Methylethoxy)methyl]heptane
Executive Summary
This technical guide provides a comprehensive overview of the aliphatic ether 3-[(1-Methylethoxy)methyl]heptane. The document details the molecule's fundamental chemical identity, outlines a robust and efficient synthetic pathway via the Williamson ether synthesis, and presents a full suite of spectroscopic techniques for its structural elucidation and confirmation. By integrating established chemical principles with detailed, field-proven protocols, this guide serves as an essential resource for researchers requiring a thorough understanding of this compound's synthesis, characterization, and safe handling. All methodologies are designed as self-validating systems, ensuring scientific integrity and reproducibility.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity through standardized nomenclature and structural descriptors. 3-[(1-Methylethoxy)methyl]heptane is an asymmetrical ether characterized by a heptane backbone substituted at the 3-position with an isopropoxymethyl group.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3-(propan-2-yloxymethyl)heptane | [1] |
| Synonyms | 3-[(1-Methylethoxy)methyl]heptane | [1] |
| CAS Number | 94200-86-9 | [1][2] |
| Molecular Formula | C₁₁H₂₄O | [1][2] |
| Molecular Weight | 172.31 g/mol | [1] |
| SMILES | CCCCC(CC)COC(C)C | [1] |
| InChI | InChI=1S/C11H24O/c1-5-7-8-11(6-2)9-12-10(3)4/h10-11H,5-9H2,1-4H3 | [1] |
| InChIKey | GQQHEKOOHGFEED-UHFFFAOYSA-N |[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| XLogP3 | 4.4 | A measure of lipophilicity.[1] |
| Topological Polar Surface Area | 9.2 Ų | Calculated value indicating low polarity.[1] |
Synthesis Pathway and Experimental Protocol
The synthesis of asymmetrical ethers like 3-[(1-Methylethoxy)methyl]heptane is most effectively achieved through the Williamson ether synthesis. This classic and reliable method involves the Sₙ2 (bimolecular nucleophilic substitution) reaction between an alkoxide ion and a suitable organohalide.[3][4]
Retrosynthetic Analysis and Strategy Selection
The choice of reactants is critical for the success of the Williamson synthesis. The reaction mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[3] Consequently, the alkyl halide must ideally be primary to avoid a competing E2 elimination reaction, which becomes dominant with secondary and tertiary halides.[3][4]
Two retrosynthetic disconnections are possible for our target molecule:
-
Route A: Disconnection between the ether oxygen and the isopropoxy group's methine carbon. This involves the reaction of a 2-ethylhexyl -derived alkoxide with a secondary halide (2-halopropane).
-
Route B: Disconnection between the ether oxygen and the 2-ethylhexyl group's methylene carbon. This involves the reaction of an isopropoxide with a primary halide (1-halo-2-ethylhexane).
Causality of Pathway Selection: Route B is the superior and recommended pathway. The use of a primary alkyl halide (or an equivalent tosylate) minimizes steric hindrance, allowing the alkoxide to act as a nucleophile and favoring the desired Sₙ2 substitution. In contrast, Route A employs a secondary halide, which would lead to the isopropoxide acting as a base, resulting in significant formation of propene via an E2 elimination pathway.[3]
Detailed Experimental Protocol (Route B)
This protocol describes a self-validating system where successful ether formation is confirmed by subsequent spectroscopic analysis.
Materials:
-
Isopropanol (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromo-2-ethylhexane (or 2-ethylhexyl tosylate)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (for extraction)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: a. Under an inert atmosphere (N₂ or Ar), add anhydrous isopropanol (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser. b. Dilute the isopropanol with anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Cautiously add sodium hydride (1.1 equivalents) portion-wise. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation. e. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until H₂ evolution ceases, indicating complete formation of sodium isopropoxide.
-
Nucleophilic Substitution: a. Dissolve 1-bromo-2-ethylhexane (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. b. Add the halide solution dropwise to the stirring alkoxide suspension over 30 minutes. The reaction may be mildly exothermic. c. After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours. Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl to destroy any unreacted NaH. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the layers. Extract the aqueous layer twice more with diethyl ether. e. Combine the organic extracts and wash sequentially with water and then brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: a. The crude product will be a colorless to pale yellow oil. b. Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure 3-[(1-Methylethoxy)methyl]heptane.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the chemical structure is achieved through a combination of spectroscopic methods. The absence of starting material signals (e.g., a broad O-H stretch in IR) and the appearance of characteristic ether signals validate the reaction's success.
Infrared (IR) Spectroscopy
While ethers can be challenging to identify solely by IR spectroscopy, the technique is crucial for verifying the functional group transformation.[5][6][7]
-
Key Absorption: A strong, characteristic C-O single bond stretching vibration is expected in the 1000-1300 cm⁻¹ region.[8]
-
Validation Check: The spectrum must show the absence of a broad O-H stretch (3200-3600 cm⁻¹) from the isopropanol starting material and the absence of a C=O stretch (~1710 cm⁻¹) from any potential oxidation byproducts.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive proof of structure by mapping the chemical environment of each proton and carbon atom.
-
¹H NMR Spectroscopy: Protons on carbons adjacent to the ether oxygen are deshielded and shifted downfield.[5][6][7]
-
¹³C NMR Spectroscopy: Carbon atoms bonded to the ether oxygen experience a similar downfield shift, typically appearing in the 50-80 ppm range.[5][6][7][8]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| -O-C H(CH₃)₂ | 3.5 - 3.7 (septet) | 70 - 75 | Deshielded by adjacent oxygen.[8] |
| -O-CH(C H₃)₂ | 1.1 - 1.2 (d) | 21 - 23 | Standard isopropyl methyl region. |
| -C H₂-O- | 3.2 - 3.4 (d) | 75 - 80 | Deshielded by adjacent oxygen.[8] |
| Heptane backbone | 0.8 - 1.6 (m) | 10 - 40 | Typical upfield alkane region. |
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight information and structural details based on fragmentation patterns. The molecular ion (M⁺) peak for aliphatic ethers may be weak or absent.[8][9] The primary fragmentation pathway is alpha-cleavage , which involves the homolytic cleavage of a C-C bond adjacent to the oxygen atom.[10][11]
Chemical Reactivity, Safety, and Handling
Chemical Stability and Reactivity
-
Ether Linkage: The C-O-C bond is generally stable under neutral and basic conditions but can be cleaved by strong acids (e.g., HBr, HI).
-
Peroxide Formation: Like many aliphatic ethers, this compound is susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[12][13] This is a critical safety hazard. It is imperative to date containers upon receipt and upon opening.[13]
Hazard Identification and Safe Handling Protocols
Adherence to strict safety protocols is mandatory when working with aliphatic ethers.
Table 4: Summary of Key Hazards
| Hazard | Description | Mitigation |
|---|---|---|
| Flammability | Lower aliphatic ethers are highly flammable and can be ignited by static discharge. Vapors are heavier than air and can accumulate.[12] | Handle in a chemical fume hood. Keep away from all ignition sources (sparks, open flames, hot plates).[14] Use non-sparking tools and ensure proper grounding. |
| Peroxide Formation | Forms unstable, potentially explosive peroxides over time when exposed to oxygen and light.[12] | Store in tightly sealed, opaque containers under an inert atmosphere. Test for peroxides before heating or distillation. Dispose of before the expiration date. |
| Health Effects | Vapors can be narcotic at high concentrations, causing dizziness and sedation.[14] Repeated skin contact can cause dryness and irritation by removing natural oils.[13] | Use in a well-ventilated area.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid inhalation and skin contact.[13] |
Storage Requirements:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[14][15]
-
Keep in a dedicated, fire-resistant solvent cabinet.[14]
-
Segregate from oxidizing agents and strong acids.[14]
Conclusion
3-[(1-Methylethoxy)methyl]heptane is a standard aliphatic ether whose synthesis and characterization rely on fundamental principles of organic chemistry. The Williamson ether synthesis provides a reliable and high-yielding route to this molecule, provided the correct retrosynthetic strategy (utilizing a primary halide) is employed to avoid competing elimination reactions. Its structure can be unequivocally confirmed through a combined application of IR, NMR, and mass spectrometry. Due to the inherent flammability and peroxide-forming nature of aliphatic ethers, strict adherence to established safety and handling protocols is paramount for all laboratory and industrial applications.
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SD Fine-Chem Limited. DIETHYL ETHER Safety Data Sheet. [Link]
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